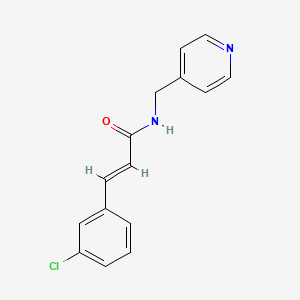
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPMA belongs to the class of acrylamide derivatives and has been studied for its ability to modulate various cellular pathways.
作用机制
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to inhibit the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell migration and invasion. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess low toxicity and can be administered orally or intraperitoneally. However, there are also limitations to 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are required to determine the optimal dosage and administration route.
未来方向
There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties. Further studies are required to determine its efficacy and safety in humans. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could also be studied for its potential use in treating viral infections such as COVID-19. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could be studied for its potential use in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its ability to modulate various cellular pathways and possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments, but further studies are required to determine its optimal dosage and administration route. There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research, and it holds promise as a potential therapeutic agent for various diseases.
合成方法
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide can be synthesized by reacting 3-chlorobenzaldehyde and 4-pyridinemethanamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide.
科学研究应用
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied in vitro and in vivo for its ability to modulate cellular pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-3-1-2-12(10-14)4-5-15(19)18-11-13-6-8-17-9-7-13/h1-10H,11H2,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGILIYVOTVHFI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

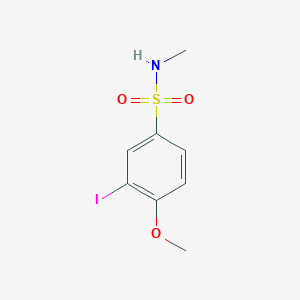
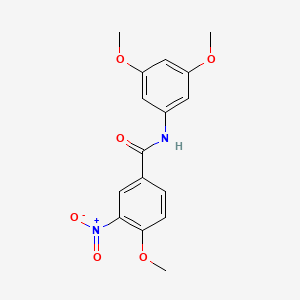
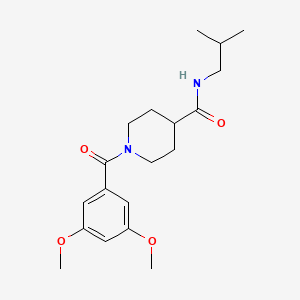
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)
![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)
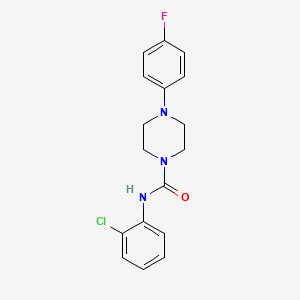
![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)